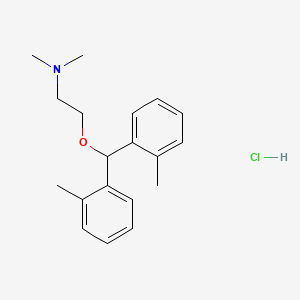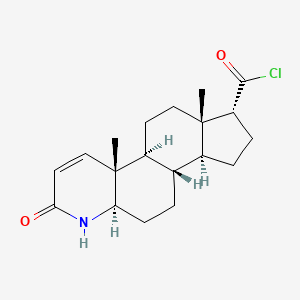
3-Oxo-4-aza-5alpha-androst-1-ene-17alpha-carboxylic Acid Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-4-aza-5alpha-androst-1-ene-17alpha-carboxylic Acid Chloride: is a synthetic organic compound that belongs to the class of steroidal lactams. It is characterized by its unique structure, which includes a 3-oxo group, a 4-aza group, and a 5alpha-androst-1-ene backbone. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-4-aza-5alpha-androst-1-ene-17alpha-carboxylic Acid Chloride typically involves multiple steps, starting from readily available steroidal precursors. The key steps include the introduction of the 3-oxo group, the formation of the 4-aza group, and the chlorination of the 17alpha-carboxylic acid. The reaction conditions often involve the use of strong acids or bases, organic solvents, and specific temperature controls to ensure the desired transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
化学反応の分析
Types of Reactions: 3-Oxo-4-aza-5alpha-androst-1-ene-17alpha-carboxylic Acid Chloride undergoes various chemical reactions, including:
Oxidation: Conversion of the 3-oxo group to other functional groups.
Reduction: Reduction of the 3-oxo group to a hydroxyl group.
Substitution: Chlorine atom substitution at the 17alpha position with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, 3-Oxo-4-aza-5alpha-androst-1-ene-17alpha-carboxylic Acid Chloride is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a lead compound for drug discovery.
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and clinical studies.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.
作用機序
The mechanism of action of 3-Oxo-4-aza-5alpha-androst-1-ene-17alpha-carboxylic Acid Chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation, depending on the specific biological context.
類似化合物との比較
Methyl 3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylate: A related compound with a methyl ester group instead of a chloride.
3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid: A similar compound with a carboxylic acid group instead of a chloride.
Uniqueness: 3-Oxo-4-aza-5alpha-androst-1-ene-17alpha-carboxylic Acid Chloride is unique due to its specific functional groups and reactivity. The presence of the chloride group at the 17alpha position allows for unique substitution reactions, making it a valuable intermediate in synthetic chemistry.
特性
分子式 |
C19H26ClNO2 |
|---|---|
分子量 |
335.9 g/mol |
IUPAC名 |
(1R,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl chloride |
InChI |
InChI=1S/C19H26ClNO2/c1-18-9-7-13-11(12(18)4-5-14(18)17(20)23)3-6-15-19(13,2)10-8-16(22)21-15/h8,10-15H,3-7,9H2,1-2H3,(H,21,22)/t11-,12-,13-,14-,15+,18-,19+/m0/s1 |
InChIキー |
MRDQHUNRGMHNEB-QPSDCTRZSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2C(=O)Cl)CC[C@@H]4[C@@]3(C=CC(=O)N4)C |
正規SMILES |
CC12CCC3C(C1CCC2C(=O)Cl)CCC4C3(C=CC(=O)N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


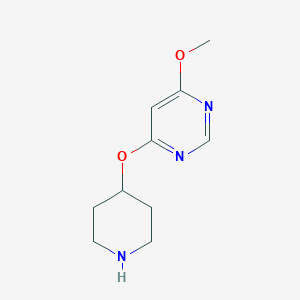
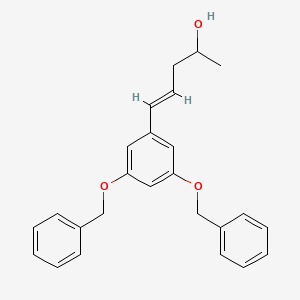
![6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13853680.png)
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B13853681.png)
![13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III](/img/structure/B13853685.png)
![EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine](/img/structure/B13853688.png)
![methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate](/img/structure/B13853699.png)
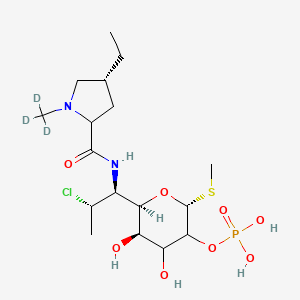
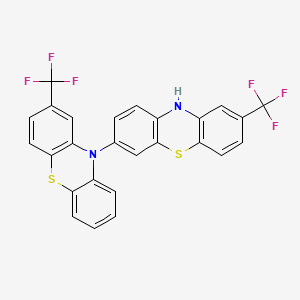
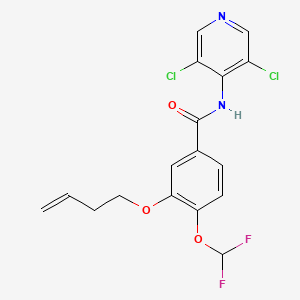
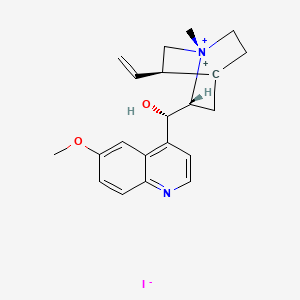
![5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13853752.png)
